2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of indole derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole core reacts with a chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting the chlorophenyl-substituted indole with a thiol compound under basic conditions.
Acetamide Formation: The final step involves the reaction of the sulfanyl-substituted indole with an ethoxyphenyl acetic acid derivative in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Amine
Substitution: Substituted indole derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe for studying biological processes involving indole derivatives.
Industry: Potential use in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various receptors and enzymes in the body, leading to its biological effects. For example, it may bind to serotonin receptors, modulate enzyme activity, or interfere with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-chlorophenyl)methyl]-1H-indole-3-carboxylic acid
- 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole
- 4-chlorophenyl)-1H-indole-2-carboxylate derivatives
Uniqueness
2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfanyl and ethoxyphenyl groups, in particular, may enhance its biological activity and selectivity compared to other similar compounds .
Properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O2S/c1-2-30-21-13-11-20(12-14-21)27-25(29)17-31-24-16-28(23-6-4-3-5-22(23)24)15-18-7-9-19(26)10-8-18/h3-14,16H,2,15,17H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLCSUAGUCNRBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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